molecular formula C16H10Br2ClN3O3 B2436372 2-(4-chlorophenoxy)-N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide CAS No. 328541-55-5

2-(4-chlorophenoxy)-N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B2436372
CAS No.: 328541-55-5
M. Wt: 487.53
InChI Key: BETFKBBLWOLYCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a useful research compound. Its molecular formula is C16H10Br2ClN3O3 and its molecular weight is 487.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Br2ClN3O3/c17-8-5-11-14(12(18)6-8)20-16(24)15(11)22-21-13(23)7-25-10-3-1-9(19)2-4-10/h1-6,20,24H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZFBRGBQIQJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Br2ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

The compound 2-(4-chlorophenoxy)-N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is an organic molecule that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the reaction between 4-chlorophenoxyacetic acid and hydrazine to form the hydrazide intermediate. This intermediate is then reacted with a dibromoindole derivative under specific conditions to yield the final product. The synthesis can be summarized as follows:

  • Formation of Hydrazide : React 4-chlorophenoxyacetic acid with hydrazine hydrate.
  • Condensation Reaction : Combine the hydrazide with 5,7-dibromo-2-oxoindoline-3-carbaldehyde in a suitable solvent (e.g., ethanol) under heat.
  • Purification : Purify the product using recrystallization techniques.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of this class showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory activities. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines in macrophages, thus suggesting its potential as an anti-inflammatory agent .

The proposed mechanism of action involves the inhibition of specific enzymes related to inflammatory pathways and microbial growth. The compound may disrupt cellular processes by interfering with DNA synthesis or protein function, leading to reduced cell proliferation and inflammation .

Case Study 1: Antimicrobial Efficacy

A study published in PubMed Central explored the antimicrobial efficacy of similar hydrazide derivatives. The results showed that these compounds displayed a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 32 µg/mL, indicating significant antibacterial activity .

Case Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory effects, researchers treated macrophages with various concentrations of the compound. They found a dose-dependent reduction in TNF-alpha production, supporting its potential use in treating inflammatory diseases .

Data Tables

Biological Activity Effect Reference
AntimicrobialMIC = 32 µg/mL against E. coli
Anti-inflammatoryReduced TNF-alpha production

Q & A

Q. What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves condensation of hydrazide derivatives with 5,7-dibromo-2-oxoindole intermediates. Key steps include activating the carbonyl group with reagents like phosphorus oxychloride (POCl₃) and using bases (e.g., triethylamine) to facilitate hydrazone bond formation . Microwave-assisted synthesis (e.g., 60–80°C, DMF solvent) can enhance reaction efficiency and yield . Monitor progress via TLC and purify using recrystallization (methanol/water mixtures). Optimize yield by adjusting stoichiometry (1:1.2 molar ratio of hydrazide to indole derivative) and reaction time (4–6 hours) .

Q. Which spectroscopic techniques are critical for confirming structural integrity and purity?

  • NMR : ¹H/¹³C NMR confirms the hydrazone linkage (δ 10–12 ppm for NH) and aromatic proton environments (e.g., dibromo substituents at 7.2–7.8 ppm) .
  • IR : Stretching bands at ~1650 cm⁻¹ (C=O), ~3200 cm⁻¹ (N-H), and ~1550 cm⁻¹ (C=N) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary biological screening?

Begin with cytotoxicity assays (MTT or resazurin) in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations. Pair with enzyme inhibition studies (e.g., kinase or protease assays) to identify potential targets. Evidence from analogous indole-hydrazide hybrids shows IC₅₀ values ranging from 5–50 µM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity?

Systematically modify substituents on the indole (e.g., replacing Br with Cl or CH₃) and phenoxy groups (e.g., altering halogen positions) to assess impact. For example:

  • Bromine substitution : 5,7-Dibromo derivatives (as in this compound) often enhance lipophilicity and target binding compared to mono-halogenated analogs .
  • Phenoxy group : 4-Chlorophenoxy improves π-π stacking with hydrophobic enzyme pockets . Use computational docking (e.g., AutoDock Vina) to predict binding modes to targets like GSK-3β or viral proteases .

Q. What strategies resolve contradictions in biological activity across assay platforms?

Discrepancies may arise from assay conditions (e.g., serum concentration, cell viability thresholds) or off-target effects. For example:

  • If a compound shows antiviral activity in plaque assays but not in qPCR-based replication assays, validate using orthogonal methods (e.g., immunofluorescence for viral proteins) .
  • Cross-test in isogenic cell lines (e.g., wild-type vs. kinase-deficient) to isolate target-specific effects .

Q. How can computational methods predict metabolic stability and toxicity?

Apply ADMET predictors (e.g., SwissADME, ProTox-II) to estimate:

  • Metabolic hotspots : Hydrolysis of the hydrazone bond or oxidation of indole rings may limit half-life .
  • Toxicity alerts : Monitor for hepatotoxicity signals (e.g., CYP3A4 inhibition) and Ames test predictions for mutagenicity .

Q. What experimental approaches determine the mechanism of action (MoA)?

  • Cellular thermal shift assays (CETSA) : Identify target engagement by measuring protein stability shifts post-treatment .
  • RNA-seq/proteomics : Profile transcriptional or post-translational changes to map affected pathways (e.g., apoptosis or oxidative stress markers) .
  • Kinase profiling panels : Use recombinant kinases to pinpoint inhibitory activity (e.g., IC₅₀ < 1 µM for specific isoforms) .

Q. How can reaction scalability and purity be improved for in vivo studies?

  • Flow chemistry : Continuous flow reactors reduce batch variability and improve yield (e.g., 85% purity vs. 72% in batch) .
  • HPLC purification : Use C18 columns with acetonitrile/water gradients (5→95% ACN) to isolate >98% pure product .
  • Stability testing : Store lyophilized compound at -80°C under argon to prevent hydrazone degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.